molecular formula C18H22N4O3 B12233534 3-Cyclopropyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12233534
M. Wt: 342.4 g/mol
InChI Key: QECVJTSVCWQMOZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a cyclopropyl group, a pyridazine ring, and a pyrrolidine moiety linked via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridazine core, followed by the introduction of the cyclopropyl group and the pyrrolidine moiety. The final step often involves the formation of the methoxy linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine
  • 3-Cyclopropyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine

Uniqueness

Compared to similar compounds, 3-Cyclopropyl-6-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine may exhibit unique properties due to the presence of the pyridazine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C18H22N4O3/c1-11-17(12(2)25-21-11)18(23)22-8-7-13(9-22)10-24-16-6-5-15(19-20-16)14-3-4-14/h5-6,13-14H,3-4,7-10H2,1-2H3

InChI Key

QECVJTSVCWQMOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4

Origin of Product

United States

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